molecular formula C17H20N2O B13006035 (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13006035
M. Wt: 268.35 g/mol
InChI Key: UVHOKRHDRCRXIT-UHFFFAOYSA-N
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Description

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: is an organic compound that features a pyridine ring substituted with a tert-butylamino group, a methyl group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-methylpyridine with tert-butylamine under basic conditions to introduce the tert-butylamino group. This is followed by a Friedel-Crafts acylation reaction with benzoyl chloride to attach the phenylmethanone group. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaH in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(tert-Butylamino)-5-methylpyridin-3-yl)(phenyl)methanone: is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

[6-(tert-butylamino)-5-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C17H20N2O/c1-12-10-14(11-18-16(12)19-17(2,3)4)15(20)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19)

InChI Key

UVHOKRHDRCRXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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